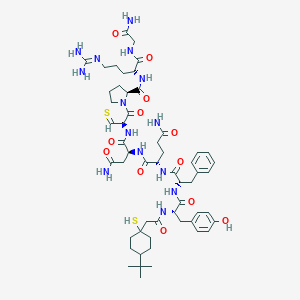
Bcadavp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is a synthetic analog of the naturally occurring hormone vasopressin. Vasopressin, also known as antidiuretic hormone, plays a crucial role in regulating water balance in the body by promoting water reabsorption in the kidneys. Argipressin is designed to mimic the effects of vasopressin and is used in various medical and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The key steps include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis.
Peptide Bond Formation: The formation of peptide bonds between amino acids is achieved using coupling reagents such as carbodiimides.
Deprotection and Purification: After the desired peptide sequence is formed, the protecting groups are removed, and the compound is purified using techniques such as high-performance liquid chromatography.
Industrial Production Methods
Industrial production of Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, involves scaling up the synthetic routes to produce large quantities of the compound. This requires optimization of reaction conditions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced monomers, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating water balance and its effects on cellular signaling pathways.
Medicine: Used in the treatment of conditions such as diabetes insipidus and vasodilatory shock.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, exerts its effects by binding to vasopressin receptors (V1 and V2) in the body. The binding to V1 receptors leads to vasoconstriction, which increases blood pressure, while binding to V2 receptors promotes water reabsorption in the kidneys. These actions help regulate blood pressure and water balance in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vasopressin: The natural hormone with similar functions.
Desmopressin: A synthetic analog with a longer duration of action.
Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties.
Uniqueness
Argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)-, is unique due to its specific structural modifications, which enhance its stability and efficacy compared to natural vasopressin. These modifications also allow for targeted therapeutic applications and improved pharmacokinetic properties.
Propriétés
Numéro CAS |
119617-72-0 |
|---|---|
Formule moléculaire |
C55H80N14O12S2 |
Poids moléculaire |
1193.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-(4-tert-butyl-1-sulfanylcyclohexyl)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C55H80N14O12S2/c1-54(2,3)33-19-21-55(83,22-20-33)28-45(74)63-37(26-32-13-15-34(70)16-14-32)48(77)66-38(25-31-9-5-4-6-10-31)49(78)64-36(17-18-42(56)71)47(76)67-39(27-43(57)72)50(79)68-40(30-82)52(81)69-24-8-12-41(69)51(80)65-35(11-7-23-61-53(59)60)46(75)62-29-44(58)73/h4-6,9-10,13-16,30,33,35-41,70,83H,7-8,11-12,17-29H2,1-3H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,75)(H,63,74)(H,64,78)(H,65,80)(H,66,77)(H,67,76)(H,68,79)(H4,59,60,61)/t33?,35-,36+,37+,38+,39+,40+,41+,55?/m1/s1 |
Clé InChI |
LFQFIBYCRPIIQR-VCAUYVTFSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES isomérique |
CC(C)(C)C1CCC(CC1)(CC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)S |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)S |
Key on ui other cas no. |
119617-72-0 |
Séquence |
YFQNXPRG |
Synonymes |
1-(4-tert-butyl-1-mercaptocyclohexaneacetic acid)-argipressin arginine vasopressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- argipressin, (4-tert-butyl-1-mercaptocyclohexaneacetic acid)(1)- BCADAVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















